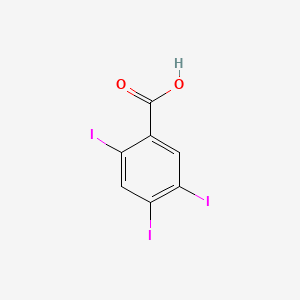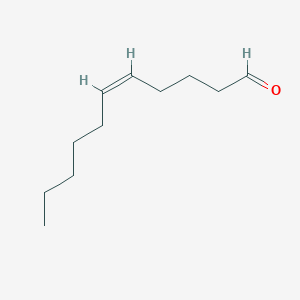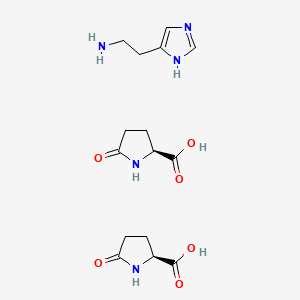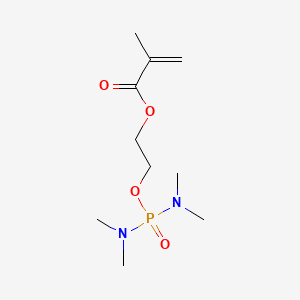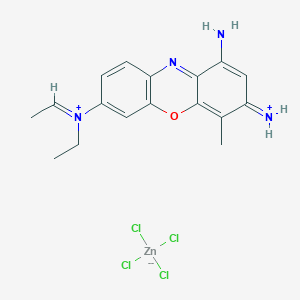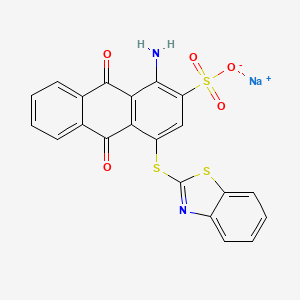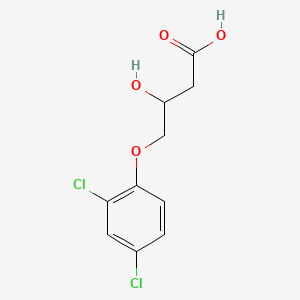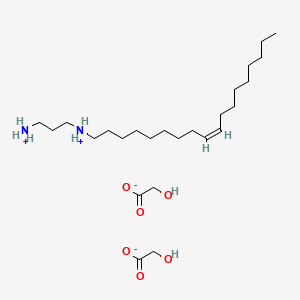
(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) is a synthetic organic compound known for its unique structure and potential applications in various fields. This compound features a long hydrocarbon chain with a double bond in the Z-configuration, linked to a propane-1,3-diyldiammonium core, and is paired with bis(hydroxyacetate) counterions. Its amphiphilic nature makes it an interesting candidate for applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) typically involves the following steps:
Synthesis of the Octadec-9-enylamine: The starting material, octadec-9-ene, undergoes amination to form octadec-9-enylamine. This can be achieved through a reaction with ammonia or an amine source under suitable conditions.
Formation of the Propane-1,3-diyldiammonium Core: The octadec-9-enylamine is then reacted with 1,3-dibromopropane to form the propane-1,3-diyldiammonium intermediate.
Counterion Exchange: The final step involves the exchange of bromide ions with bis(hydroxyacetate) ions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) can undergo various chemical reactions, including:
Oxidation: The double bond in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The double bond can be reduced to form the corresponding saturated compound.
Substitution: The ammonium groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxides (RO-) can be used.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted ammonium compounds.
Scientific Research Applications
(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) has several applications in scientific research:
Chemistry: Used as a surfactant or emulsifying agent due to its amphiphilic nature.
Medicine: Investigated for its antimicrobial properties and potential use in formulations for topical applications.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants.
Mechanism of Action
The mechanism of action of (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) is primarily based on its amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic environments. This property enables it to disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, its ability to form micelles and vesicles makes it useful in drug delivery systems, where it can encapsulate and transport active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium chloride
- (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bromide
- (Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium sulfate
Uniqueness
(Z)-N-Octadec-9-enylpropane-1,3-diyldiammonium bis(hydroxyacetate) is unique due to its bis(hydroxyacetate) counterions, which provide additional functionality and potential for hydrogen bonding. This can enhance its solubility and interaction with biological molecules, making it a versatile compound for various applications.
Properties
CAS No. |
93859-51-9 |
|---|---|
Molecular Formula |
C25H52N2O6 |
Molecular Weight |
476.7 g/mol |
IUPAC Name |
3-azaniumylpropyl-[(Z)-octadec-9-enyl]azanium;2-hydroxyacetate |
InChI |
InChI=1S/C21H44N2.2C2H4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21-18-19-22;2*3-1-2(4)5/h9-10,23H,2-8,11-22H2,1H3;2*3H,1H2,(H,4,5)/b10-9-;; |
InChI Key |
WHNDJHDROKNHQP-XXAVUKJNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[NH2+]CCC[NH3+].C(C(=O)[O-])O.C(C(=O)[O-])O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[NH2+]CCC[NH3+].C(C(=O)[O-])O.C(C(=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





